![molecular formula C9H7ClN2O3 B1396244 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1185300-03-1](/img/structure/B1396244.png)

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Overview

Description

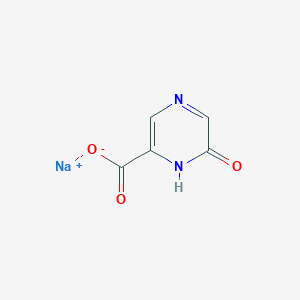

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O3 . It has an average mass of 190.156 Da and a monoisotopic mass of 190.037842 Da .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated in various studies. For instance, a study used supramolecular β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives . The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .Chemical Reactions Analysis

The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied. For example, a study used β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” (the non-hydrochloride form) include a density of 1.5±0.1 g/cm3, a boiling point of 375.3±52.0 °C at 760 mmHg, and a flash point of 180.8±30.7 °C . It has 5 H-bond acceptors, 1 H-bond donor, and 1 freely rotating bond .Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has been extensively used in chemical synthesis and structural analysis. Research has shown that this compound can be effectively synthesized and its structure analyzed using various techniques. For instance, Ukrainets et al. (2008) developed methods for the preparation and purification of derivatives of this compound, confirming their structure through spectroscopic data (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008). Another study by Zhang et al. (2013) characterized a hydrochloric acid salt of a related compound, revealing its potential interaction with DNA (Zhang, Huang, Cai, Xu, & Sun, 2013).

Biological Activities and Potential Therapeutic Applications

Several studies have investigated the biological activities of compounds structurally related to this compound. Hermecz et al. (1991) explored the unexpected ring transformation of similar compounds, hinting at their potential use in medicinal chemistry (Hermecz, Horváth, Erős-Takácsy, & Podányi, 1991). Furthermore, Mane et al. (2014) synthesized novel derivatives and evaluated their antimalarial activity, underscoring the significance of such compounds in developing new therapeutic agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).

Exploration in Heterocyclic Chemistry

The role of this compound extends to the broader field of heterocyclic chemistry. A comprehensive review by Hermecz (1995) highlighted the various applications of pyrido[1,2-a]pyrimidines, including their therapeutic effects and uses in materials science (Hermecz, 1995).

Mechanism of Action

Target of Action

The primary target of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that is essential for retroviral replication .

Mode of Action

This compound: interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion, which is crucial for the enzyme’s activity .

Biochemical Pathways

The interaction of This compound with the HIV-1 integrase affects the virus life cycle, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration of the viral genome into the host cell’s DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The ADME properties of This compound The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of This compound ’s action result in moderate inhibitory properties against the HIV-1 virus. In Hela cell cultures, some derivatives of the compound exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .

Future Directions

The future directions for the study of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their synthesis methods, potential applications, and biological activities. For instance, their anti-HIV-1 activity suggests potential for development into new therapeutic agents .

Biochemical Analysis

Biochemical Properties

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-stacking interactions with adenosine terminal bases . This interaction suggests that the compound may influence nucleic acid structures and functions. Additionally, the compound’s ability to chelate metal ions, such as Mg2+, indicates its potential role in enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting cellular functions . Moreover, its ability to chelate metal ions may impact cellular metabolism by modulating enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring are crucial for its binding to metal ions, such as Mg2+ . This chelation can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . Additionally, the compound’s π-stacking interactions with nucleic acids further contribute to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, ensuring its efficacy in long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage . Detailed dosage studies are essential to determine the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to chelate metal ions, such as Mg2+, suggests its role in modulating enzyme activities and metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . These factors are crucial for its efficacy in biochemical reactions and therapeutic applications.

properties

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIGZSGHORQZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185300-03-1 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)

![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)